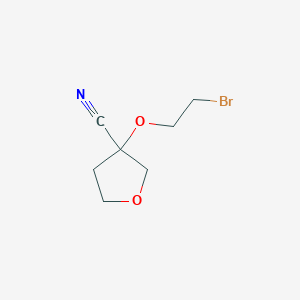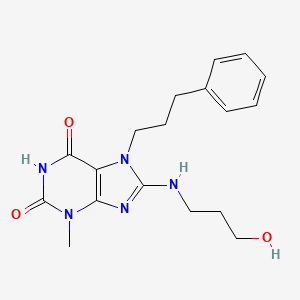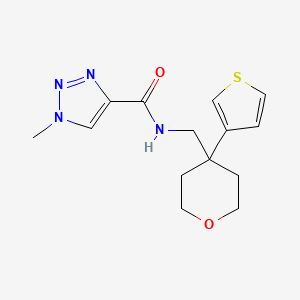
N-allyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-allyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide (APTA) is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. APTA belongs to the class of thiadiazole derivatives that have been reported to exhibit various biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.
Aplicaciones Científicas De Investigación
N-allyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide has been extensively studied for its potential therapeutic applications. It has been reported to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. N-allyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide has also been shown to possess anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis. Additionally, N-allyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide has been reported to exhibit anticonvulsant activity, indicating its potential use in the treatment of epilepsy.
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
For example, some thiazole derivatives have been found to inhibit the NF-κB pathway, a key signaling pathway involved in inflammation and cancer .
Biochemical Pathways
For instance, some thiazole derivatives have been found to inhibit the NF-κB pathway .
Result of Action
Thiazole derivatives have been found to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-allyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. N-allyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide has also been shown to exhibit potent biological activity at relatively low concentrations, making it a cost-effective candidate for drug development. However, N-allyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide has some limitations for lab experiments. It has poor solubility in aqueous solutions, which could limit its bioavailability and efficacy in vivo. Additionally, N-allyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide has not been extensively studied for its pharmacokinetic and pharmacodynamic properties, which could limit its potential use in clinical applications.
Direcciones Futuras
Several future directions for N-allyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide research can be identified. Firstly, further studies are needed to elucidate the exact mechanism of action of N-allyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide in cancer cells and inflammatory diseases. Secondly, the pharmacokinetic and pharmacodynamic properties of N-allyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide need to be studied in detail to determine its potential use in clinical applications. Thirdly, the development of novel formulations and delivery systems could improve the bioavailability and efficacy of N-allyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide in vivo. Finally, the potential use of N-allyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide in combination with other drugs or therapies needs to be investigated to enhance its therapeutic efficacy.
Métodos De Síntesis
N-allyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide can be synthesized by reacting 4-phenyl-1,2,3-thiadiazole-5-carboxylic acid with allylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction mixture is then refluxed in a suitable solvent such as dichloromethane or ethanol to yield N-allyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide as a white crystalline solid.
Propiedades
IUPAC Name |
4-phenyl-N-prop-2-enylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3OS/c1-2-8-13-12(16)11-10(14-15-17-11)9-6-4-3-5-7-9/h2-7H,1,8H2,(H,13,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUVSHPBYHGKZJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=C(N=NS1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-allyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2389067.png)

![1-[(2-Chloro-4-fluorophenyl)methyl]-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid](/img/structure/B2389070.png)

![N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2389072.png)

![2,4,6-tritert-butyl-N-[methoxy-(2,4,6-trimethylphenyl)phosphinothioyl]aniline](/img/structure/B2389075.png)
![5-[(4-Chlorophenoxy)methyl]furan-2-carbohydrazide](/img/structure/B2389076.png)

![2-[(5-Chloro-1-methyl-3-phenylpyrazol-4-yl)methylsulfanyl]benzoic acid](/img/structure/B2389078.png)
![N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2389079.png)
![N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-4-phenylbutanamide](/img/structure/B2389085.png)
![1-[(2-Methoxyethyl)amino]-3-methyl-2-(4-methylbenzyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2389086.png)